Vapor-Phase Conformational Preference: trans-1,2-Dichloro vs. trans-1,2-Dibromo Analog
In the vapor phase, the diaxial (aa) conformer of trans-1,2-dichlorocyclohexane is thermodynamically favored over the diequatorial (ee) conformer by ΔEᵥ = 0.7 kcal mol⁻¹ [1]. This contrasts with the analogous trans-1,2-dibromocyclohexane, which exhibits a substantially larger diaxial preference of ΔEᵥ = 1.3 kcal mol⁻¹ under identical vapor-phase conditions [1]. The free energy difference ΔG(aa→ee) in the vapor phase is estimated at 0.9 kcal mol⁻¹ for the dichloro compound versus 1.5 kcal mol⁻¹ for the dibromo compound [2]. The nearly two-fold greater diaxial stabilization in the dibromo analog is rationalized by stronger halogen-halogen repulsive interactions in the diequatorial conformer, which are less pronounced for the smaller chlorine substituents [1]. This differential conformational energetics directly impacts the compound's molecular dipole vector orientation and solvent-dependent equilibria.
| Evidence Dimension | Vapor-phase conformational energy preference (diaxial over diequatorial) |
|---|---|
| Target Compound Data | ΔEᵥ = 0.7 kcal mol⁻¹; ΔG(aa→ee) = 0.9 kcal mol⁻¹ |
| Comparator Or Baseline | trans-1,2-Dibromocyclohexane: ΔEᵥ = 1.3 kcal mol⁻¹; ΔG(aa→ee) = 1.5 kcal mol⁻¹ |
| Quantified Difference | ΔΔEᵥ = 0.6 kcal mol⁻¹; ΔΔG = 0.6 kcal mol⁻¹ (~1.9× greater preference in dibromo) |
| Conditions | Vapor phase; calculated using electrostatic solvation theory and validated against dipole moment measurements [1]; free energy estimated from low-temperature NMR peak area measurements [2] |
Why This Matters
For applications requiring predictable molecular dipole orientation or solvent-responsive conformational switching, the dichloro compound provides a distinct energetic profile with approximately half the diaxial stabilization of the dibromo analog, directly affecting dielectric response and intermolecular interactions.
- [1] Abraham, R.J.; Sancassan, F. Rotational isomerism. Part XIV. Medium effects on the conformational equilibria of halogenocyclohexanes. J. Chem. Soc., Perkin Trans. 2 1975, 1085-1090. View Source
- [2] Abraham, R.J.; Chadwick, D.J.; Sancassan, F. Rotational isomerism. Part XV. The solvent dependence of the conformational equilibria in trans-1,2- and trans-1,4-dihalogenocyclohexanes. J. Chem. Soc., Perkin Trans. 2 1975, 1091-1095. View Source
